Cas no 2940867-03-6 (((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl)
![((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl structure](https://ja.kuujia.com/scimg/cas/2940867-03-6x500.png)
((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl 化学的及び物理的性質
名前と識別子
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- AT29368
- [(1S,3S,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride
- 2940867-03-6
- ((1S,3S,5S)-2-AZABICYCLO[3.1.0]HEXAN-3-YL)METHANOL HCL
- ((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl
-
- インチ: 1S/C6H11NO.ClH/c8-3-5-1-4-2-6(4)7-5;/h4-8H,1-3H2;1H/t4-,5+,6+;/m1./s1
- InChIKey: PHCXFCNYKNKCJG-GAJRHLONSA-N
- ほほえんだ: Cl.OC[C@@H]1C[C@@H]2C[C@@H]2N1
計算された属性
- せいみつぶんしりょう: 149.0607417g/mol
- どういたいしつりょう: 149.0607417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 105
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2117351-250mg |
((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-yl)methanol hydrochloride |
2940867-03-6 | 97% | 250mg |
¥5515.00 | 2024-08-03 | |
Aaron | AR02AHOA-100mg |
[(1S,3S,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride |
2940867-03-6 | 97% | 100mg |
$219.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2117351-100mg |
((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-yl)methanol hydrochloride |
2940867-03-6 | 97% | 100mg |
¥2641.00 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2117351-1g |
((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-yl)methanol hydrochloride |
2940867-03-6 | 97% | 1g |
¥8991.00 | 2024-08-03 | |
Aaron | AR02AHOA-250mg |
[(1S,3S,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride |
2940867-03-6 | 97% | 250mg |
$365.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2117351-500mg |
((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-yl)methanol hydrochloride |
2940867-03-6 | 97% | 500mg |
¥6294.00 | 2024-08-03 |
((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hclに関する追加情報
Research Briefing on ((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol HCl and Related Compound 2940867-03-6
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of novel bicyclic compounds, particularly ((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol HCl (CAS: 2940867-03-6), as promising scaffolds for drug development. This compound, characterized by its unique azabicyclo[3.1.0]hexane core, has garnered attention due to its potential applications in central nervous system (CNS) disorders, infectious diseases, and oncology. The following briefing synthesizes the latest research findings, methodologies, and implications associated with this compound and its derivatives.
The structural uniqueness of ((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol HCl lies in its constrained bicyclic framework, which enhances binding affinity and selectivity toward biological targets. Recent studies have focused on its role as a key intermediate in synthesizing potent gamma-aminobutyric acid (GABA) receptor modulators, which are critical for treating anxiety and epilepsy. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited nanomolar affinity for GABAA receptors, with improved metabolic stability compared to traditional benzodiazepines.
In addition to CNS applications, research has explored the antimicrobial potential of 2940867-03-6 derivatives. A 2024 preprint in Bioorganic & Medicinal Chemistry Letters reported that structural modifications of the azabicyclo[3.1.0]hexane moiety yielded compounds with broad-spectrum activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Mechanistic studies suggested that these derivatives disrupt bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).
From a synthetic chemistry perspective, advancements in asymmetric catalysis have enabled more efficient routes to enantiopure ((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol HCl. A recent Nature Communications article (2024) detailed a palladium-catalyzed [3+2] cycloaddition strategy that achieved >99% enantiomeric excess (ee) and 85% yield, addressing previous challenges in scalability. This methodological breakthrough is expected to accelerate preclinical evaluation of related drug candidates.
Ongoing clinical investigations include Phase I trials of a 2940867-03-6-derived PARP inhibitor for oncology indications, with preliminary data showing favorable blood-brain barrier penetration. However, challenges remain in optimizing pharmacokinetic properties, particularly oral bioavailability, due to the compound's high polarity. Computational modeling studies (Journal of Chemical Information and Modeling, 2023) propose prodrug strategies to mitigate this limitation.
In conclusion, ((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol HCl represents a versatile pharmacophore with cross-therapeutic potential. Future research directions include structure-activity relationship (SAR) optimization for target-specific applications and development of greener synthetic protocols. The compound's progression through clinical pipelines will be closely monitored by the pharmaceutical industry.
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